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molecular formula C10H14FO3P B1626609 Diethyl (4-fluorophenyl)phosphonate CAS No. 310-40-7

Diethyl (4-fluorophenyl)phosphonate

Cat. No. B1626609
M. Wt: 232.19 g/mol
InChI Key: QEDFAKHSYNQHGG-UHFFFAOYSA-N
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Patent
US08846978B2

Procedure details

Diethyl 4-fluorophenylphosphonate (600 mg, 2.55 mmol) was combined with 8M HCl (10 mL, excess) and the mixture refluxed overnight. The reaction was cooled and filtered to remove dark specks. The solvent was removed under vacuum until a solid began to form. The mixture was then put in the refrigerator for several hours. The solid was dried to yield an off-white powder (P80 mg). 1H NMR (400.14 MHz, DMSO) δ 7.71 (ddd, J=12.49, 8.52, 5.99 Hz, 2H), 7.28 (ddd, J=9.02, 9.02, 2.65 Hz, 2H). 31P{1H} NMR (161.97 MHz, DMSO): δ 12.81. Analysis calculated (found) %: C 40.93 (40.33), H 3.43 (3.49).
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 40.33 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3.49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([P:8](=[O:15])([O:12]CC)[O:9]CC)=[CH:4][CH:3]=1>Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([P:8](=[O:9])([OH:15])[OH:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)P(OCC)(OCC)=O
Step Two
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 40.33 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 3.49 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove dark specks
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum until a solid
CUSTOM
Type
CUSTOM
Details
to form
WAIT
Type
WAIT
Details
The mixture was then put in the refrigerator for several hours
CUSTOM
Type
CUSTOM
Details
The solid was dried
CUSTOM
Type
CUSTOM
Details
to yield an off-white powder (P80 mg)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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